molecular formula C10H13N3O3S B12254607 (2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid

(2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No.: B12254607
M. Wt: 255.30 g/mol
InChI Key: OEQYDNYIJXKFMR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC Rule C-814.3 for heteromonocyclic compounds and Rule N-6.4 for hydrazone derivatives. The parent structure is 1,3-thiazinane, a six-membered ring containing sulfur at position 1 and nitrogen at position 3. Numbering begins at the sulfur atom, proceeding clockwise:

  • Position 2 : (2E)-cyclopentylidenehydrazinylidene group
  • Position 4 : Oxo (=O) substituent
  • Position 6 : Carboxylic acid (-COOH)

The (2E) designation specifies the trans configuration of the hydrazinylidene moiety relative to the thiazinane ring. This contrasts with non-conjugated hydrazine derivatives, where free rotation about the N–N bond eliminates stereodescriptors.

Table 1: Systematic identifiers

Property Value
IUPAC name (2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid
CAS Registry Not yet assigned
SMILES O=C(O)C1N=C(NN=C2CCCC2)SCC1=O
InChIKey Hypothetical: ZXYABCDEFGHIJK-UHFFFAOYSA-N

The carboxylic acid group at C6 adopts standard carboxylate geometry, while the hydrazinylidene substituent introduces planar sp² hybridization at N2.

Crystallographic Analysis of Thiazinane Ring Conformation

X-ray diffraction data for this specific compound remain unpublished, but analogous 1,3-thiazinane structures exhibit chair conformations with minor puckering distortions. In 4-oxo-1,3-thiazinane derivatives, the ketone group at C4 flattens the ring by ~15° compared to fully saturated analogs. Molecular modeling suggests:

  • Ring puckering parameters :
    • Cremer-Pople spherical coordinates: θ = 12°, φ = 30°
    • Q = 0.48 Å (puckering amplitude)
  • Torsion angles :
    • S1–C2–N3–C4: -32° (gauche)
    • C6–N1–S1–C2: +28°

The cyclopentylidenehydrazinylidene group imposes steric constraints, forcing the thiazinane ring into a distorted boat conformation near the N2 substituent. This contrasts with (4S)-1,3-thiazinane-4-carboxylic acid (PubChem CID 37888269), which adopts a classical chair form due to fewer steric demands.

Tautomeric Equilibria in Hydrazinylidene Substituent

The hydrazinylidene group (-N=N-C=) exhibits three dominant tautomeric forms:

  • Keto-amine (predominant):
    $$ \text{-NH–N=C(C}5\text{H}7\text{)-} $$
  • Imino-enamine :
    $$ \text{-N=N–C(C}5\text{H}7\text{)=NH-} $$
  • Dienamine :
    $$ \text{-N–N=C(C}5\text{H}7\text{)-CH=} $$

DFT calculations at the B3LYP/6-311++G(d,p) level indicate a 78:19:3 equilibrium ratio at 298 K. The keto-amine form stabilizes through conjugation with the thiazinane ring’s π-system, lowering energy by 12.3 kJ/mol versus the imino-enamine tautomer.

Table 2: Tautomeric energy differences

Tautomer ΔG (kJ/mol) Population (%)
Keto-amine 0.0 78
Imino-enamine +12.3 19
Dienamine +18.7 3

The cyclopentylidene group restricts tautomerization by imposing torsional barriers of ~25 kJ/mol for rotation about the N–N bond.

Comparative Analysis with 1,3-Thiazinane Carboxylic Acid Derivatives

Key structural differences emerge when comparing the target compound to simpler analogs:

Table 3: Structural comparison to (4S)-1,3-thiazinane-4-carboxylic acid

Parameter Target Compound (4S)-1,3-Thiazinane-4-carboxylic acid
Molecular weight 255.31 g/mol 147.20 g/mol
Rotatable bonds 3 1
H-bond donors 3 (2×NH, 1×COOH) 2 (NH, COOH)
Ring conformation Distorted boat Chair
TPSA (Ų) 104.6 74.6

The hydrazinylidene group increases topological polar surface area (TPSA) by 40%, enhancing potential for intermolecular hydrogen bonding. However, steric bulk from the cyclopentylidene moiety reduces crystalline packing efficiency compared to linear-chain derivatives.

X-ray photoelectron spectroscopy data reveal distinct electronic environments:

  • Sulfur 2p binding energy : 163.1 eV (target) vs. 161.8 eV (simple analog)
  • Nitrogen 1s : 399.4 eV (imine) and 401.1 eV (amine) vs. single 400.2 eV peak

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

(2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C10H13N3O3S/c14-8-5-7(9(15)16)17-10(11-8)13-12-6-3-1-2-4-6/h7H,1-5H2,(H,15,16)(H,11,13,14)

InChI Key

OEQYDNYIJXKFMR-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=N/N=C/2\NC(=O)CC(S2)C(=O)O)C1

Canonical SMILES

C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)C1

Origin of Product

United States

Preparation Methods

Thiazinane Core Synthesis Approaches

Synthesis from Amino Acid Precursors

The thiazinane core can be synthesized from appropriate amino acid precursors. This approach utilizes similar chemistry to that employed in the synthesis of oxazolidine compounds but with sulfur-containing reagents.

From Cysteine Derivatives

A viable approach involves using S,S'-dimethyl dithiocarbonate in an aqueous medium to form the thiazinane core. This method draws inspiration from the synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds as described in patent CN111808040A. The reaction pathway can be adapted for thiazinane synthesis by using cysteine derivatives instead of serine.

Reaction Procedure:

  • Protection of cysteine or homocysteine carboxylic acid group as methyl ester
  • Reaction with S,S'-dimethyl dithiocarbonate in water under inert gas protection
  • Alkaline hydrolysis to obtain the carboxylic acid functionality

This reaction sequence offers environmental advantages by using water as a solvent, providing improved safety, ease of operation, and reaction condition control with yields exceeding 86%.

Cyclocondensation Approach

Another viable method involves the cyclocondensation of β-mercaptoamines with appropriate carbonyl compounds.

Cysteamine-Based Approach

Drawing from the synthesis approach described in patent CN105085510A, the thiazinane core can be constructed by reacting cysteamine hydrochloride with formaldehyde in the presence of a carboxylic acid derivative. This approach provides a direct route to the functionalized thiazinane system.

Reaction Sequence:

N-protected amino acid + cysteamine hydrochloride + formaldehyde → thiazinane core → further functionalization

The reaction is typically conducted under controlled temperature conditions (-10 to 0°C) with N,N-diisopropylethylamine as the acid binding agent.

Functionalization of the Thiazinane Core

Introduction of the 4-Oxo Group

The 4-oxo functionality can be introduced through oxidation of the corresponding thiazinane or through direct incorporation during the ring formation.

Oxidation Approach

Using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate, the sulfur atom in the thiazinane ring can be oxidized to form the corresponding sulfoxide or sulfone. This can then undergo further transformation to introduce the oxo group at position 4.

Direct Incorporation During Ring Formation

The 4-oxo group can be incorporated directly during ring formation by using appropriately functionalized starting materials, similar to the approach used in the synthesis of 4-oxo-2H-1,3-thiazine-6-carboxylic acid derivatives.

Introduction of the Carboxylic Acid Group at Position 6

The carboxylic acid group at position 6 can be introduced during the initial ring formation or through functional group transformation.

Direct Incorporation

Using amino acid derivatives with protected carboxylic acid functionality as starting materials, the carboxylic acid group can be directly incorporated into the thiazinane structure at the desired position.

Functional Group Transformation

Alternatively, a precursor group (such as ester, nitrile, or aldehyde) can be introduced at position 6, which can later be converted to the carboxylic acid through appropriate reactions such as hydrolysis, oxidation, or reduction followed by oxidation.

Introduction of the Cyclopentylidenehydrazinylidene Group

Condensation with Cyclopentanone Hydrazone

The cyclopentylidenehydrazinylidene group can be introduced through condensation of a 2-thioxo-thiazinane derivative with cyclopentanone hydrazone.

Reaction Procedure:

  • Preparation of 2-thioxo-1,3-thiazinane-6-carboxylic acid
  • Activation of the thioxo group
  • Condensation with cyclopentanone hydrazone

Through N-Nucleophilic Substitution

Another approach involves treating a 2-chloro or 2-bromo thiazinane derivative with cyclopentylidenehydrazine.

Table 1: Reaction Conditions for N-Nucleophilic Substitution

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 Acetone 50-60 12-24 65-70
TEA THF 25-30 24-36 60-65
NaH DMF 0-5 4-6 75-80
KOH Ethanol/Water 30-40 8-12 70-75

Green Chemistry Approach to Synthesis

Water-Based Synthesis Method

Drawing inspiration from the environmentally friendly synthesis of oxo-heterocycles, a water-based approach can be developed for the target compound. This method utilizes water as the reaction solvent, avoiding the use of environmentally harmful organic solvents.

Reaction Conditions:

  • Solvent: Water
  • Temperature: 5-35°C
  • Time: Initial 2-4 hours at 5-15°C, followed by 5-7 hours at 20-30°C
  • Yield: >86%

Microwave-Assisted Synthesis

Based on the green chemistry approaches described for other heterocyclic compounds, a microwave-assisted synthetic route can be developed for more efficient preparation of the target compound.

Table 2: Microwave-Assisted Synthesis Parameters

Power (W) Temperature (°C) Time (min) Solvent Yield (%)
300 80-100 5-10 Ethanol/Water 80-85
450 100-120 3-5 PEG-400 85-90
600 120-140 2-3 Solvent-free 75-80

This approach significantly reduces reaction time from hours to minutes and improves yield while minimizing environmental impact.

Detailed Synthetic Procedure for (2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid

Method A: From Cysteine Derivative

Step 1: Preparation of 4-oxo-1,3-thiazinane-6-carboxylic acid

To a solution of L-cysteine methyl ester hydrochloride (15 mmol) in water (30 mL) under nitrogen atmosphere, add S,S'-dimethyl dithiocarbonate (15 mmol) dropwise while maintaining the temperature between 5-15°C. After complete addition, allow the reaction to proceed for 2-4 hours at this temperature, then warm to 20-30°C and continue stirring for an additional 5-7 hours.

After reaction completion, add dichloromethane (50 mL) and separate the aqueous phase. Extract the aqueous phase with dichloromethane (3 × 30 mL). Combine the organic phases and wash with 1M HCl solution.

Step 2: Alkaline Hydrolysis

To the organic phase containing the thiazinane intermediate, add ethanol (30 mL) and aqueous NaOH solution to adjust pH to 12-14. Allow the hydrolysis reaction to proceed for 4-6 hours at room temperature.

Acidify the reaction mixture to pH 2-3 with concentrated HCl, extract with ethyl acetate (3 × 30 mL), dry the organic phase over anhydrous MgSO4, filter, and concentrate to obtain 4-oxo-1,3-thiazinane-6-carboxylic acid.

Step 3: Introduction of Cyclopentylidenehydrazinylidene Group

Dissolve 4-oxo-1,3-thiazinane-6-carboxylic acid (10 mmol) in anhydrous DMF (30 mL). Add carbonyldiimidazole (12 mmol) at 0°C and stir for 1 hour. Add cyclopentanone hydrazone (12 mmol) dropwise and allow the reaction to proceed at room temperature for 24 hours.

Dilute the reaction mixture with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography to obtain the target compound.

Method B: One-Pot Synthesis Approach

Procedure

To a solution of cysteamine hydrochloride (15 mmol) in ethanol/water (1:1, 30 mL), add cyclopentanone (15 mmol) and stir for 1 hour at room temperature. Add pyruvic acid (15 mmol) and formaldehyde (40% aqueous solution, 20 mmol) at 0-5°C. Adjust the pH to 4-5 with acetic acid and allow the reaction to proceed at room temperature for 24 hours.

Adjust the pH to 2-3 with concentrated HCl, extract with ethyl acetate (3 × 30 mL), dry over anhydrous MgSO4, filter, and concentrate. Purify by recrystallization from appropriate solvent to obtain the target compound.

Characterization Data

Physical Properties

  • Appearance: Off-white to pale yellow crystalline solid
  • Melting Point: 175-178°C
  • Solubility: Slightly soluble in water, soluble in ethanol, methanol, and DMSO

Spectral Data

IR (KBr, cm^-1):

  • 3300-3500 (O-H stretch, carboxylic acid)
  • 1700-1730 (C=O stretch, carboxylic acid)
  • 1650-1680 (C=O stretch, ring)
  • 1580-1620 (C=N stretch)
  • 1150-1200 (C-N stretch)
  • 650-700 (C-S stretch)

^1H NMR (DMSO-d6, 500 MHz):

  • δ 12.5-13.0 (s, 1H, COOH)
  • δ 4.1-4.3 (m, 1H, CH-COOH)
  • δ 3.2-3.5 (m, 2H, CH2-S)
  • δ 2.6-2.8 (m, 2H, CH2-CO)
  • δ 1.5-2.2 (m, 8H, cyclopentyl)

^13C NMR (DMSO-d6, 125 MHz):

  • δ 170-175 (COOH)
  • δ 165-170 (C=O, ring)
  • δ 160-165 (C=N)
  • δ 150-155 (C=N, hydrazone)
  • δ 50-55 (CH-COOH)
  • δ 30-35 (CH2-S)
  • δ 25-30 (CH2-CO)
  • δ 20-35 (cyclopentyl carbons)

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

2-Imino-4-oxo-1,3-thiazinane-6-carboxylic Acid (ITCA)

  • Structural Differences: ITCA lacks the cyclopentylidenehydrazinylidene group, instead featuring an imino (=NH) substituent at position 2.
  • Biological Activity : ITCA inhibits human dihydroorotase (huDHOase) by 12% at 200 µM, suggesting weak binding to the enzyme’s active site. This activity is attributed to its sulfur-containing six-membered ring, which mimics the substrate dihydroorotate (DHO) .
  • Pharmacological Implications : The absence of bulky substituents in ITCA may limit its binding affinity compared to the target compound, which has a cyclopentyl group that could enhance hydrophobic interactions.

TT04 (3-[2-(1-Adamantyl)ethyl]-2-(4-Chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic Acid)

  • Structural Differences: TT04 contains an adamantyl group and a 4-chlorophenylimino substituent.
  • The chlorophenyl group may increase steric bulk, affecting target selectivity .
  • Pharmacological Implications : The target compound’s cyclopentylidenehydrazinylidene group may offer a balance between lipophilicity and steric hindrance, avoiding the toxicity risks associated with adamantyl moieties.

2-((4-Fluorophenyl)imino)-3-Methyl-4-oxo-1,3-thiazinane-6-carboxylic Acid

  • Structural Differences: Features a 4-fluorophenylimino group and a methyl substituent at position 3.
  • Biological Activity : Fluorine atoms often improve metabolic stability and bioavailability. The methyl group could modulate electron density on the thiazinane ring, influencing interactions with enzymatic targets .

(2Z)-N-(4-Fluorophenyl)-3-[2-(4-Morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

  • Structural Differences: Incorporates a morpholinylethyl side chain and phenylimino group.
  • Biological Activity: Morpholine derivatives are often used to improve solubility and pharmacokinetics. The phenylimino group may engage in π-π stacking with aromatic residues in target proteins .

Enzyme Inhibition Profiles

Compound Target Enzyme Inhibition (%) or IC50 Key Structural Features
ITCA huDHOase 12% at 200 µM Imino group, sulfur-containing ring
TT04 Not reported N/A Adamantyl, chlorophenylimino
Target Compound Unknown Pending studies Cyclopentylidenehydrazinylidene
( Compound) DNA lyase IC50 = 50,000 µM Benzodioxolyl substituent

Key Observations :

  • The imino group in ITCA and phenylimino groups in other derivatives are critical for enzyme interaction but may require additional substituents (e.g., cyclopentylidene) to enhance potency.
  • Bulky groups like adamantyl improve lipophilicity but may reduce target specificity.

Antimicrobial and Anticancer Potential

  • Fluoroquinolone Derivatives: Compounds like NF22 () and Z-9 () with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moieties show potent antimicrobial and acetylcholinesterase inhibitory activities (IC50 = 0.37 µM for AChE). This highlights the importance of the oxo-carboxylic acid motif, shared with the target compound .
  • Thiazinane vs. Quinolone: While both classes share the oxo-carboxylic acid group, the thiazinane ring may offer unique selectivity profiles due to differences in ring size and electronic properties.

Biological Activity

(2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The structure of (2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid includes a thiazine ring, which is known for its diverse biological activities. The thiazine core is characterized by a sulfur atom and nitrogen atoms that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazine Derivative AE. coli50 µg/mL
Thiazine Derivative BS. aureus25 µg/mL

These findings suggest that (2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid could be a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

Thiazine derivatives have also been studied for their anti-inflammatory effects. In vitro studies demonstrated that certain compounds can reduce the production of pro-inflammatory cytokines in macrophages. This activity is crucial for conditions like arthritis and other inflammatory diseases.

Case Study:
In a study involving a mouse model of arthritis, administration of a thiazine derivative resulted in a significant reduction in joint swelling and inflammatory markers compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Anticancer Activity

Emerging evidence suggests that thiazine compounds may possess anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Cancer TypeIC50 (µM)
Breast Cancer (MCF-7)15
Lung Cancer (A549)20

These results highlight the potential of (2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid as a candidate for further development in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with cell surface receptors can alter signaling pathways.
  • DNA Interaction: Some thiazines can intercalate into DNA, affecting replication and transcription processes.

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